molecular formula C9H6N2O B570991 2H-Oxazolo[5,4-g]indole CAS No. 117025-06-6

2H-Oxazolo[5,4-g]indole

Cat. No.: B570991
CAS No.: 117025-06-6
M. Wt: 158.16
InChI Key: YFTCINSQIPXHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Oxazolo[5,4-g]indole is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and oncology research. This scaffold is structurally analogous to privileged heterocyclic systems known for their potent biological activities. Researchers are particularly interested in this core structure for developing novel therapeutic agents, with a strong emphasis on anticancer applications. Oxazole-fused heterocycles, such as oxazolo[5,4-d]pyrimidines, have been identified as valuable scaffolds in the design of modern anticancer therapies. These compounds often function by targeting key enzymes and signaling pathways involved in carcinogenesis. For instance, related analogs have demonstrated promising activity as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical kinase receptor implicated in tumor angiogenesis. By inhibiting VEGFR-2, these compounds can potentially block the blood supply necessary for tumor growth and metastasis . Furthermore, structurally similar [1,2]oxazolo[5,4-e]isoindole derivatives have been reported as potent inhibitors of tubulin polymerization. This mechanism disrupts microtubule dynamics, leading to cell cycle arrest during the G2/M phase and ultimately inducing apoptosis in cancer cells. The planar, polycyclic nature of the this compound system makes it a compelling candidate for interdisciplinary research, extending from drug discovery to materials science. As such, it represents a versatile lead structure for investigating new mechanisms of action and developing potential treatments for various malignancies, including resistant and metastatic cancers . This product is intended for research purposes only in a laboratory setting.

Properties

CAS No.

117025-06-6

Molecular Formula

C9H6N2O

Molecular Weight

158.16

IUPAC Name

2H-pyrrolo[2,3-e][1,3]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-2-7-9(11-5-12-7)8-6(1)3-4-10-8/h1-4H,5H2

InChI Key

YFTCINSQIPXHQY-UHFFFAOYSA-N

SMILES

C1N=C2C(=CC=C3C2=NC=C3)O1

Synonyms

2H-Pyrrolo[2,3-e]benzoxazole (9CI)

Origin of Product

United States

Preparation Methods

Catalyst-Free Microwave-Assisted Synthesis

Aryl glyoxals, cyclic enaminones, and amino acids undergo microwave-assisted bicyclization in ethanol to form oxazolo[5,4-b]indoles, a related scaffold. While this method achieves >99:1 diastereoselectivity and 3605–3611 bond-forming efficiency, adapting it for the 5,4-g isomer requires substituting enaminones with g-position-functionalized indole precursors. For example, 7-methoxyindole-4-carbaldehyde reacts with methyl glyoxal and L-serine under similar conditions to yield 2H-oxazolo[5,4-g]indole-7-carboxylates in 65–72% yield.

Solvent and Temperature Optimization

Ethanol enhances diastereoselectivity due to hydrogen-bonding interactions, while THF/hexane mixtures (1:2 v/v) improve yields for nitroindole-derived substrates by stabilizing intermediates. Elevated temperatures (40–60°C) and 24–60 h reaction times are typical, though microwave irradiation reduces durations to 10–30 minutes.

Cyclization of Pre-Functionalized Indole Derivatives

Indole-Oxazole Ring Fusion

Methyl 2-phenyl-8H-oxazolo[5,4-g]indole-7-carboxylate is synthesized via cyclocondensation of 4-nitroindole-7-carboxylic acid with benzaldehyde derivatives. The process involves:

  • Methyl ester formation : 4-Nitroindole-7-carboxylic acid is treated with methanol/H+^+ to yield the methyl ester.

  • Oxazole ring closure : Reaction with benzaldehyde and ammonium acetate in acetic acid at 110°C for 8 h induces cyclization (62% yield).

Table 1: Substituent Effects on Cyclization Yields

R Group (Position)SolventYield (%)
Ph (C2)Acetic acid62
4-Cl-C6_6H4_4Toluene58
3-NO2_2-C6_6H3_3DMF49

Domino Reaction Cascades

Vinylogous Conjugate Addition-Aromatization

3-Nitroindoles react with alkylidene azlactones in THF/hexane (1:2) under K2_2CO3_3 catalysis to form 4-hydroxycarbazoles, which are oxidized to oxazolo[5,4-g]indoles. Key steps include:

  • Vinylogous addition : Dienolate intermediates attack nitroindoles, forming C–C bonds.

  • Cyclization/aromatization : Intramolecular O–N bond formation followed by HNO2_2 elimination yields the fused system (up to 79% yield).

Byproduct Management

The competing O-tosylation side reaction (3aa’ in Scheme 2 of) is suppressed using Cs2_2CO3_3 instead of K2_2CO3_3, improving yields by 15–20%.

Transition Metal-Catalyzed Approaches

Copper-Catalyzed Azide-Alkyne Cycloaddition

Click chemistry functionalizes pre-formed oxazoloindoles. For example, 7-azido-2H-oxazolo[5,4-g]indole reacts with propargyl alcohol under Cu(I) catalysis to install triazole moieties (82% yield).

Green Chemistry Considerations

Solvent Selection

Ethanol and water reduce environmental impact compared to DMF or CH2_2Cl2_2. The microwave-assisted method in reduces energy consumption by 40% versus conventional heating.

Catalyst-Free Systems

Eliminating Pd or Cu catalysts avoids metal contamination, critical for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2H-Oxazolo[5,4-g]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the indole or oxazole rings .

Scientific Research Applications

2H-Oxazolo[5,4-g]indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2H-Oxazolo[5,4-g]indole involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context, but common targets include kinases, proteases, and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Oxazolo[5,4-g]indole is unique due to its combination of oxazole and indole rings, which imparts a distinct set of chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2H-Oxazolo[5,4-g]indole, and how can reaction conditions be optimized for yield?

  • Answer : Two primary methods are widely used:

  • Microwave-assisted multicomponent bicyclizations : Combine arylglyoxals, cyclic enaminones, and amino acids in ethanol under microwave irradiation. This approach achieves high diastereoselectivity (>99:1) and yield (up to 85%) via catalyst-free C–C, C–N, and C–O bond formation .
  • Batcho-Leimgruber indole synthesis : Adaptable for fused indole systems. For example, nitro-substituted precursors undergo reductive cyclization. Optimize by adjusting solvent polarity (e.g., PEG-400/DMF mixtures) and catalyst loading (e.g., CuI for azide-alkyne cycloadditions) .
    • Key optimization parameters : Solvent choice (ethanol for eco-friendliness), reaction time (3–12 hours), and purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) .

Q. How can the purity and structural integrity of this compound derivatives be validated using spectroscopic techniques?

  • Answer : Use a combination of:

  • 1H/13C NMR : Confirm regiochemistry and substituent placement. For example, aromatic protons in oxazolo-indoles typically resonate at δ 7.2–8.5 ppm, while oxazole protons appear at δ 6.5–7.0 ppm .
  • HRMS (FAB or ESI) : Validate molecular weight (±2 ppm accuracy).
  • TLC : Monitor reaction progress with ethyl acetate/hexane systems (Rf ~0.3–0.5) .
  • 77Se-NMR (for selenated analogs): Chemical shifts between δ 500–600 ppm confirm selenium incorporation .

Advanced Research Questions

Q. What strategies are effective in addressing regioselectivity challenges during the functionalization of this compound?

  • Answer :

  • Computational prediction : Use energy decomposition analysis (EDA) to map nucleophilic sites. Indole’s C5 and C7 positions often show higher reactivity (ΔEorb ~−15 kcal/mol) due to electron-rich π-systems .
  • Directing groups : Introduce temporary groups (e.g., –CHO) to steer electrophilic substitution. For example, 3-formylindole-2-carboxylate directs bromination to C4 .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic attack at electron-deficient positions .

Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?

  • Answer :

  • Target selection : Dock derivatives against proteins (e.g., 3JUS from PDB) implicated in diseases. Focus on H-bond interactions with residues like Asp89 or Tyr156 .
  • Scoring functions : Use AutoDock Vina to calculate binding affinities (ΔG < −8 kcal/mol suggests strong inhibition).
  • Validation : Compare docking results with in vitro assays (e.g., IC50 values for anticancer activity) .

Q. What are the common contradictions in reported biological activities of oxazolo-indole derivatives, and how can they be resolved?

  • Answer : Contradictions arise from:

  • Assay variability : Standardize protocols (e.g., MTT for cytotoxicity) and use positive controls (e.g., doxorubicin for antitumor studies) .
  • Solubility issues : Improve bioavailability via prodrug strategies (e.g., esterification of carboxylic acid groups) .
  • Off-target effects : Perform kinase profiling or RNA-seq to identify unintended targets .

Q. How to design multi-step syntheses for complex this compound derivatives with specific substituents?

  • Answer :

  • Stepwise functionalization :

Introduce substituents early (e.g., nitro groups at C5 via nitration) .

Use protecting groups (e.g., Boc for amines) during cyclization .

  • Convergent synthesis : Couple pre-functionalized fragments (e.g., oxazole and indole moieties) via Suzuki-Miyaura cross-coupling .
  • Purification : Employ recrystallization (DMF/acetic acid) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.